molecular formula C13H17N5O5S B2706294 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide CAS No. 2034309-24-3

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide

Cat. No.: B2706294
CAS No.: 2034309-24-3
M. Wt: 355.37
InChI Key: XBRNZFFYVHKWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted with a 5-cyclopropylisoxazol-3-yl group and a morpholine-4-sulfonamide side chain. The oxadiazole ring is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding . Although direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in antimicrobial or anticancer therapies .

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O5S/c19-24(20,18-3-5-21-6-4-18)14-8-12-15-13(17-23-12)10-7-11(22-16-10)9-1-2-9/h7,9,14H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRNZFFYVHKWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNS(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Morpholine ring : A six-membered ring containing one nitrogen atom.
  • Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom.
  • Isoxazole group : A five-membered ring with one nitrogen and one oxygen atom.

The molecular formula for this compound is C12H14N4O3SC_{12}H_{14}N_4O_3S, and it has a molecular weight of approximately 298.34 g/mol.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in inflammatory pathways. Notably, it has been studied as a potential inhibitor of the NLRP3 inflammasome, which plays a crucial role in the immune response.

Key Findings:

  • NLRP3 Inhibition : The compound has shown promising results in inhibiting the NLRP3 inflammasome, which is implicated in various inflammatory diseases. The IC50 value for this inhibition has been reported to be around 0.91 µM in cellular assays, indicating potent activity against this target .
  • Cytotoxicity Assessment : In studies conducted on J774A.1 macrophage cells and HEK293 cells, the compound exhibited low cytotoxicity at concentrations significantly above its IC50 value, suggesting a favorable safety profile for therapeutic applications .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Value/Result Reference
IC50 against NLRP3 inflammasome0.91 µM
Cytotoxicity (J774A.1 cells)No significant cytotoxicity
Cytotoxicity (HEK293 cells)19% reduction at 10 µM

Study 1: In Vivo Efficacy

In an animal model assessing the effects of the compound on IL-1β production (a cytokine associated with inflammation), treatment with this compound resulted in approximately 75% suppression of IL-1β levels when administered intraperitoneally at a dose of 10 mg/kg. This suggests that the compound not only inhibits NLRP3 but also effectively reduces inflammatory cytokine production in vivo .

Study 2: Structure Activity Relationship (SAR)

In comparative studies with other sulfonamide derivatives, modifications to the sulfonamide moiety were found to significantly affect inhibitory potency against the NLRP3 inflammasome. This underscores the importance of structural components in optimizing biological activity .

Comparison with Similar Compounds

1,2,4-Oxadiazole Derivatives with Aromatic Substituents

Compounds such as 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole () share the oxadiazole core but lack the morpholine sulfonamide side chain. Key differences include:

  • Aromatic vs. The cyclopropyl group in the target compound balances lipophilicity and steric bulk, which may improve bioavailability .
  • Antimicrobial Activity : highlights antimicrobial testing of oxadiazole derivatives against enteric pathogens. While specific MIC values for the target compound are unavailable, structural optimization (e.g., cyclopropyl substitution) could enhance activity compared to nitrophenyl derivatives .
Table 1: Structural and Hypothetical Pharmacokinetic Comparison
Compound Core Structure Key Substituents Predicted logP Potential Application
Target Compound 1,2,4-Oxadiazole Cyclopropylisoxazole, Morpholine ~2.5 Antimicrobial, Anticancer
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Nitrophenyl, Phenoxyphenyl ~3.8 Antimicrobial

Morpholine Sulfonamide Derivatives

N-((1S,3S,4R)-3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)morpholine-4-sulfonamide () shares the morpholine sulfonamide group but replaces the oxadiazole-isoxazole core with an imidazo-pyrrolo-pyrazine system. Key contrasts include:

  • Heterocyclic Core: The imidazo-pyrrolo-pyrazine moiety in ’s compound is larger and more planar, likely targeting kinases or nucleic acid interactions.
  • Metabolic Stability : The cyclopropyl group in the target compound may confer resistance to oxidative metabolism compared to the methylcyclopentyl group in ’s derivative .

Thioether-Linked Benzamides

Compounds like N-[2-[ethyl(3-methylphenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide () feature a thioether bridge and benzamide backbone. Differences include:

  • Sulfonamide vs. Thioether : The target’s sulfonamide group offers stronger hydrogen-bonding capacity and metabolic stability compared to thioethers, which are prone to oxidation .
  • Biological Targets : Benzamide derivatives in are designed for cancer or antiviral therapy, suggesting the target compound’s structural hybridity could broaden its therapeutic scope .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.